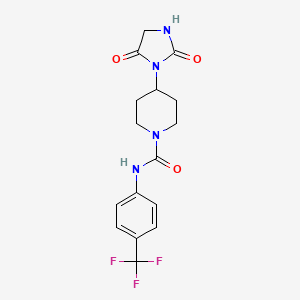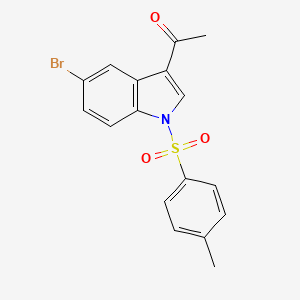
1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry. In drug discovery, this compound has been used to synthesize various compounds that may have therapeutic potential. In medicinal chemistry, this compound has been used to synthesize compounds that may be useful in the treatment of various diseases and conditions. In biochemistry, this compound has been used to synthesize various compounds that may be useful in the study of various biochemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone is not well understood. However, it is believed to act as a catalyst in the synthesis of various compounds. It is also believed to act as an inhibitor of certain enzymes, which may affect the biochemical processes that occur in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some effect on the synthesis of various compounds, which may affect the biochemical processes that occur in the body. In addition, this compound may also have some effect on the metabolism of certain drugs and may affect the absorption and distribution of those drugs in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone in laboratory experiments is its ability to act as a catalyst in the synthesis of various compounds. Its ability to act as an inhibitor of certain enzymes may also be beneficial in certain experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and may degrade over time. In addition, this compound is not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
In the future, more research should be done to better understand the mechanism of action of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone, as well as its biochemical and physiological effects. In addition, more research should be done on the potential applications of this compound in drug discovery, medicinal chemistry, and biochemistry. Furthermore, more research should be done on the stability and solubility of this compound in order to determine its potential uses in laboratory experiments. Finally, research should also be done on the potential toxicity of this compound in order to assess its safety for use in humans.
Méthodes De Synthèse
1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone can be synthesized by a variety of methods, including the Buchwald-Hartwig amination, the Biginelli reaction, and the Suzuki-Miyaura cross-coupling. The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary amine in the presence of a palladium catalyst to produce a secondary amine. The Biginelli reaction involves the condensation of an aldehyde, an ethyl acetoacetate, and a primary amine to produce a β-keto amide. The Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce a biaryl compound.
Propriétés
IUPAC Name |
1-[5-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-11-3-6-14(7-4-11)23(21,22)19-10-16(12(2)20)15-9-13(18)5-8-17(15)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBSLYINDELGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

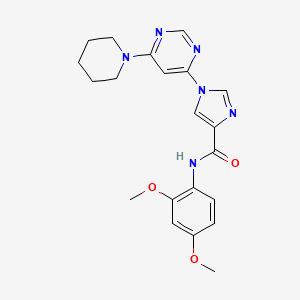
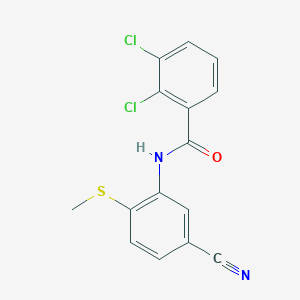
![7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2621602.png)


![N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2621609.png)
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2621611.png)
![3-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2621612.png)
![2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621613.png)
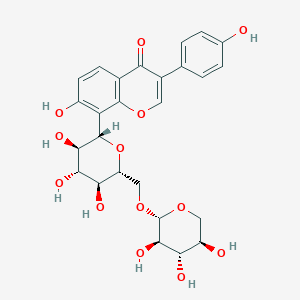
![2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2621617.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)
